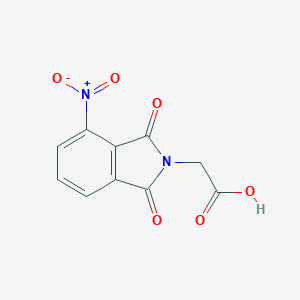
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CHD and has a molecular formula of C20H18.
Wirkmechanismus
The mechanism of action of CHD as an anticancer agent involves the inhibition of tubulin polymerization, which is essential for cell division. CHD binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
CHD has been shown to have significant biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CHD inhibits cell proliferation and induces apoptosis in various cancer cell lines. In vivo studies have shown that CHD has antitumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHD in lab experiments is its high yield and purity. The synthesis of CHD is relatively straightforward, and the product can be easily purified through recrystallization. However, one of the limitations of using CHD in lab experiments is its relatively low solubility in common solvents, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for the research on CHD. One area of research is the development of novel materials using CHD as a building block. Another area of research is the synthesis of new organic compounds using CHD as a starting material. In medicinal chemistry, future research could focus on the optimization of CHD derivatives as anticancer agents. Additionally, the mechanism of action of CHD could be further elucidated to better understand its antitumor activity.
Synthesemethoden
The synthesis of CHD involves the reaction of benzil with cyclohexene in the presence of a strong base. The reaction proceeds through a double elimination mechanism, resulting in the formation of CHD. The yield of this reaction is relatively high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
CHD has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, CHD has been used as a building block for the synthesis of novel materials with unique properties. In organic chemistry, CHD has been used as a starting material for the synthesis of various organic compounds. In medicinal chemistry, CHD has been investigated for its potential as an anticancer agent.
Eigenschaften
CAS-Nummer |
18636-59-4 |
|---|---|
Produktname |
1,4-Cyclohexadiene, 6-methylene-3,3-diphenyl- |
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
6-methylidene-3,3-diphenylcyclohexa-1,4-diene |
InChI |
InChI=1S/C19H16/c1-16-12-14-19(15-13-16,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H2 |
InChI-Schlüssel |
BFPAJUZZSKGAPC-UHFFFAOYSA-N |
SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C=C1C=CC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
6-Methylene-3,3-diphenyl-1,4-cyclohexadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



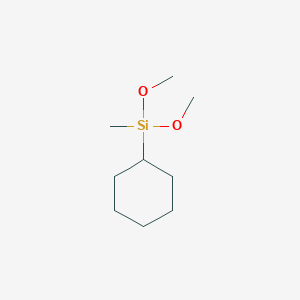
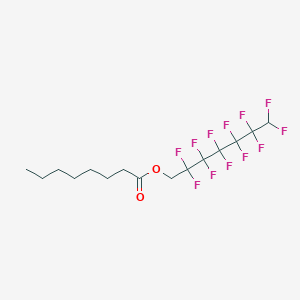
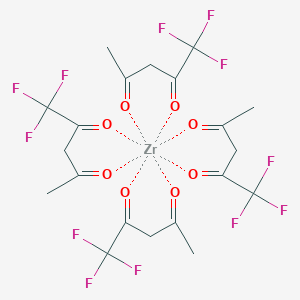
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
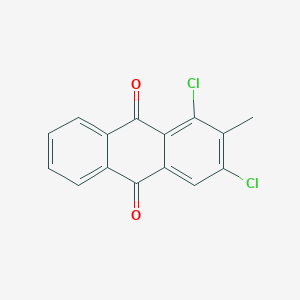
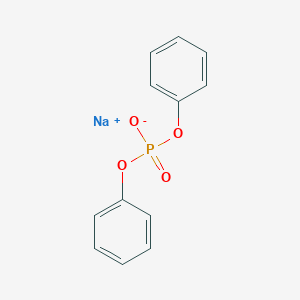
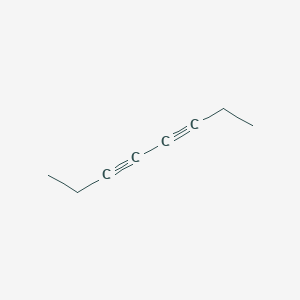
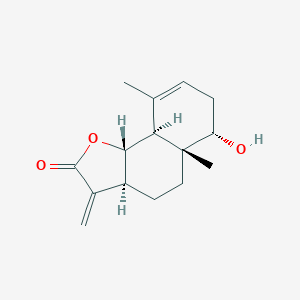
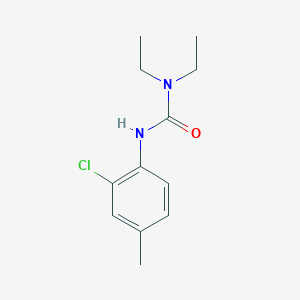
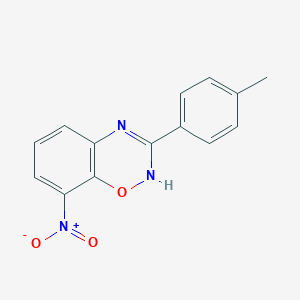
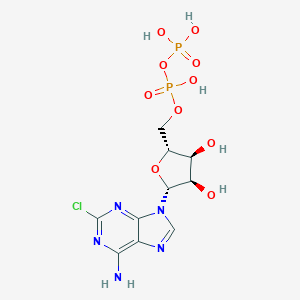
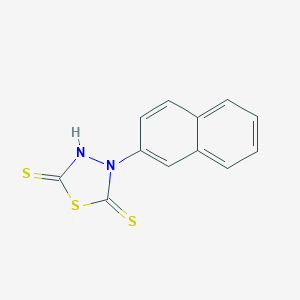
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
